AD-mix-beta

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-[(2S,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32+,43+,44-,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBLVFHJWOYDN-SOBQURILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148618-32-0 | |

| Record name | AD-mix Ã? | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Composition and Application of AD-mix-β

For researchers, scientists, and drug development professionals, AD-mix-β is a commercially available reagent mixture that serves as a cornerstone for the Sharpless asymmetric dihydroxylation. This reaction facilitates the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity. This guide provides an in-depth look at the composition of AD-mix-β, a detailed experimental protocol for its use, and a visualization of the underlying catalytic cycle.

Core Composition of AD-mix-β

AD-mix-β is a carefully formulated, powdered mixture of four key components. The precise molar ratio of these components is critical for achieving optimal catalytic activity and enantioselectivity in the Sharpless asymmetric dihydroxylation. The mixture is designed for convenience, allowing for direct use without the need for individual component weighing, though the underlying stoichiometry is crucial to its efficacy.[1]

The quantitative composition of a standard AD-mix-β preparation is summarized in the table below.

| Component | Chemical Formula | Molar Amount (mol) | Molar Ratio (relative to K₂OsO₂(OH)₄) | Purpose |

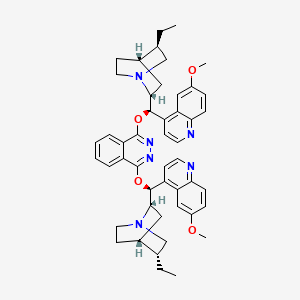

| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | 0.0016 | ~2.3 | Chiral Ligand |

| Potassium Carbonate | K₂CO₃ | 0.4988 | ~712.6 | Base |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | 0.4988 | ~712.6 | Stoichiometric Oxidant (Re-oxidant) |

| Potassium Osmate Dihydrate | K₂OsO₂(OH)₄ | 0.0007 | 1 | Osmium (VIII) Catalyst Precursor |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation using AD-mix-β

The following protocol provides a detailed methodology for the asymmetric dihydroxylation of an alkene using AD-mix-β.

Materials:

-

AD-mix-β

-

Alkene

-

Water, deionized

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol and water in a 1:1 ratio (e.g., 15 mL of each for a 3 mmol scale reaction).

-

Dissolving the Reagent: To the solvent mixture, add AD-mix-β (e.g., 4.2 g for a 3 mmol scale reaction). Stir the mixture vigorously at room temperature. The mixture will initially be heterogeneous, but with continued stirring, it will separate into two clear phases, with the lower aqueous phase appearing bright yellow.

-

Cooling: Once the AD-mix-β has fully dissolved, cool the reaction mixture to 0 °C using an ice bath. Some of the dissolved salts may precipitate upon cooling.

-

Substrate Addition: Add the alkene (e.g., 3 mmol) to the cooled, stirring reaction mixture.

-

Reaction Monitoring: Continue to stir the mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Upon completion of the reaction (as determined by TLC, or after a set time, typically several hours), quench the reaction by adding solid sodium sulfite (e.g., 4.5 g for a 3 mmol scale reaction) portion-wise at 0 °C.

-

Warming and Stirring: After the addition of sodium sulfite is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 45 minutes.

-

Extraction: Add ethyl acetate (e.g., 30 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with additional portions of ethyl acetate (e.g., 3 x 15 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using ethyl acetate as the eluent, to separate the desired diol from the chiral ligand and other byproducts.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway (the catalytic cycle of the Sharpless asymmetric dihydroxylation) and the experimental workflow.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

References

The Core Mechanism of AD-mix-β: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, provides a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins. At the heart of this transformation for one of its enantioselective outcomes is AD-mix-β, a commercially available reagent mixture. This guide delves into the intricate mechanistic details of AD-mix-β, providing a comprehensive resource for researchers in organic synthesis and drug development.

Composition of AD-mix-β

AD-mix-β is a pre-packaged, stable mixture of all the necessary reagents for the asymmetric dihydroxylation of alkenes, which simplifies the experimental setup.[1] The key components of the mix are:

| Component | Chemical Formula | Role |

| Potassium Osmate (K₂OsO₂(OH)₄) | K₂OsO₂(OH)₄ | Source of the Osmium Tetroxide catalyst[1] |

| Potassium Ferricyanide (B76249) (K₃Fe(CN)₆) | K₃Fe(CN)₆ | Stoichiometric re-oxidant to regenerate the catalyst[1] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Base to maintain optimal reaction pH[1] |

| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | Chiral Ligand dictating stereochemistry[2] |

The pseudoenantiomeric nature of the dihydroquinidine (B8771983) (DHQD) based ligand is responsible for the specific stereoselectivity of AD-mix-β.[1]

The Catalytic Cycle: A Step-by-Step Examination

The Sharpless asymmetric dihydroxylation proceeds through a primary catalytic cycle that accounts for the high enantioselectivity observed. A secondary, less selective pathway can also operate under certain conditions.

Primary Catalytic Cycle

The reaction begins with the formation of a chiral complex between osmium tetroxide and the (DHQD)₂PHAL ligand.[1] This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate.[1][3] Subsequent hydrolysis of this intermediate yields the desired chiral diol and a reduced osmium(VI) species.[3] The potassium ferricyanide then reoxidizes the osmium, regenerating the active catalyst for the next cycle.[1]

Secondary Catalytic Cycle

A potential secondary catalytic cycle can lead to a decrease in the overall enantioselectivity of the reaction.[3] If the osmylate ester intermediate is oxidized before it dissociates, an osmium(VIII)-diol complex is formed which can then dihydroxylate another alkene molecule, often with lower enantioselectivity.[3][4] This pathway can be suppressed by using a higher molar concentration of the chiral ligand.[4]

Quantitative Data on AD-mix-β Performance

The enantioselectivity and yield of the Sharpless asymmetric dihydroxylation using AD-mix-β are highly dependent on the structure of the alkene substrate. Below is a summary of representative data.

| Alkene Substrate | Product | Yield (%) | ee (%) | Reference |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | >99 | [5] |

| 1-Decene | (R)-1,2-Decanediol | 96 | 91 | [5] |

| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 88 | [5] |

| trans-3-Decene | (3R,4R)-3,4-Decanediol | 92 | 97 | [5] |

| Indene | (cis)-(1R,2S)-1,2-Indandiol | 95 | 85 | [5] |

| α,β-Unsaturated Ester | Diol | 89.9 | 98 | [2] |

| Zephyranthine precursor | Zephyranthine | 67 | >90 (7.2:1 dr) | [6] |

| Monoterpene precursor | trans-p-menth-3-ene-1,2,8-triol derivative | 91 | 59.4 | [6] |

The Role of Additives

Certain additives can significantly influence the rate and enantioselectivity of the dihydroxylation reaction.

-

Methanesulfonamide (CH₃SO₂NH₂): This additive has been identified as a catalyst to accelerate the hydrolysis of the osmate ester intermediate.[3] For aliphatic olefins, it acts as a cosolvent, aiding in the transfer of hydroxide (B78521) ions to the organic phase.[7] In the case of conjugated aromatic olefins, it functions as a general acid catalyst, protonating the osmate ester to facilitate hydrolysis.[7][8] This acceleration of the hydrolysis step can help to suppress the secondary catalytic cycle.[9]

-

Citric Acid: Osmium tetroxide is an electrophilic oxidant and reacts slowly with electron-deficient olefins. Maintaining a slightly acidic pH with an additive like citric acid can accelerate the rate of oxidation for these substrates.[4]

Experimental Protocols

A general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-β is as follows.

Materials:

-

AD-mix-β

-

Water

-

Alkene substrate

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

General Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).[10]

-

Stir the mixture vigorously at room temperature until two clear phases are observed and the aqueous layer is orange.[10]

-

Cool the reaction mixture to 0 °C in an ice bath.[10]

-

Add the alkene (1 mmol) to the cooled mixture.[11]

-

Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.[10][11]

-

Upon completion, the reaction is quenched by the addition of sodium sulfite.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel chromatography.[11]

Experimental Workflow:

This guide provides a foundational understanding of the AD-mix-β mechanism of action. For specific applications and troubleshooting, consulting the primary literature is highly recommended.

References

- 1. scribd.com [scribd.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]

- 7. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]

- 8. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 10. benchchem.com [benchchem.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

The Discovery and Evolution of AD-mix-β: A Technical Guide to the Sharpless Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of AD-mix-β, a cornerstone reagent in modern asymmetric synthesis. Developed as a result of the pioneering work of K. Barry Sharpless, for which he was jointly awarded the Nobel Prize in Chemistry in 2001, this commercially available mixture of reagents provides a reliable and highly enantioselective method for the synthesis of vicinal diols from prochiral olefins.[1] This guide will delve into the historical context, present detailed experimental protocols, summarize extensive quantitative data, and provide visual representations of the underlying chemical processes to serve as a comprehensive resource for professionals in the field.

A Legacy of Innovation: The History and Discovery of AD-mix-β

The journey to the development of AD-mix-β is a story of incremental yet profound advancements in catalytic asymmetric oxidation. Building upon the existing Upjohn dihydroxylation, which employed a stoichiometric amount of osmium tetroxide (OsO₄), Sharpless and his team sought to develop a more practical and enantioselective catalytic method.[1]

A significant breakthrough came with the introduction of chiral ligands to modulate the stereochemical outcome of the dihydroxylation. Early work utilized cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956) derivatives, to induce asymmetry.[2] The pivotal development was the design of dimeric cinchona alkaloid ligands, particularly the phthalazine (B143731) (PHAL) ethers. The ligand derived from dihydroquinidine (B8771983), (DHQD)₂PHAL, proved to be exceptionally effective for a broad range of substrates, consistently affording high enantioselectivities.[2]

To simplify the experimental procedure and enhance reproducibility, the concept of a pre-mixed reagent was introduced. This led to the formulation of "AD-mix," with AD standing for asymmetric dihydroxylation. Two versions were made commercially available: AD-mix-α, containing the dihydroquinine-derived ligand (DHQ)₂PHAL, and AD-mix-β, which contains the pseudoenantiomeric (DHQD)₂PHAL ligand.[1] This innovation made the powerful Sharpless asymmetric dihydroxylation accessible to the broader chemical community, solidifying its place as an indispensable tool in organic synthesis.

Composition and Function of AD-mix-β Components

AD-mix-β is a carefully formulated, commercially available mixture containing all the necessary reagents for the Sharpless asymmetric dihydroxylation. The precise composition allows for reliable and reproducible results.

| Component | Chemical Formula | Molar Ratio (approx.) | Function |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | 0.4988 | Stoichiometric re-oxidant |

| Potassium Carbonate | K₂CO₃ | 0.4988 | Base, maintains optimal pH |

| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | 0.0016 | Chiral Ligand |

| Potassium Osmate(VI) Dihydrate | K₂OsO₂(OH)₄ | 0.0007 | Osmium catalyst precursor |

Quantitative Performance Data of AD-mix-β

The following tables summarize the performance of AD-mix-β in the asymmetric dihydroxylation of a variety of alkene substrates, highlighting the broad scope and high enantioselectivity of this reagent.

Table 1: Asymmetric Dihydroxylation of Styrenic Substrates

| Substrate | Product | Yield (%) | ee (%) |

| Styrene | (R)-1-Phenylethane-1,2-diol | 96 | 97 |

| 4-Methoxystyrene | (R)-1-(4-Methoxyphenyl)ethane-1,2-diol | 98 | 99 |

| 4-Chlorostyrene | (R)-1-(4-Chlorophenyl)ethane-1,2-diol | 95 | 96 |

Table 2: Asymmetric Dihydroxylation of Aliphatic Alkenes

| Substrate | Product | Yield (%) | ee (%) |

| 1-Octene | (R)-Octane-1,2-diol | 92 | 95 |

| trans-4-Octene | (4R,5R)-Octane-4,5-diol | 85 | 99 |

| 1-Decene | (R)-Decane-1,2-diol | 94 | 96 |

Table 3: Asymmetric Dihydroxylation of Functionalized Alkenes

| Substrate | Product | Yield (%) | ee (%) |

| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |

| trans-Cinnamyl alcohol | (2R,3R)-3-Phenylpropane-1,2,3-triol | 90 | 98 |

| N,N-Dimethyl-trans-cinnamamide | (2R,3S)-N,N-Dimethyl-2,3-dihydroxy-3-phenylpropanamide | 93 | 99 |

Experimental Protocols

General Procedure for Asymmetric Dihydroxylation using AD-mix-β

This protocol is a general guideline for the asymmetric dihydroxylation of 1 mmol of an alkene.

Materials:

-

AD-mix-β (1.4 g)

-

Alkene (1 mmol)

-

tert-Butanol (B103910) (5 mL)

-

Water (5 mL)

-

Sodium sulfite (B76179) (1.5 g)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask (25 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

-

Stir the mixture vigorously at room temperature until all solids are dissolved and two clear phases are present. The lower aqueous phase should be a pale yellow.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the alkene (1 mmol) to the cooled, vigorously stirred mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction can be allowed to warm to room temperature. The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude diol.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the diol product is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[3] Derivatization of the diol to the corresponding bis-Mosher's ester or other diastereomeric derivatives can also be used for determination of ee by ¹H NMR spectroscopy.

Safety Precautions

Osmium tetroxide and its precursor, potassium osmate, are highly toxic and volatile.[4][5][6][7] AD-mix-β should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4][5][6][7] Avoid inhalation of the powder and any contact with skin or eyes. In case of a spill, it should be immediately neutralized with a solution of sodium sulfite or corn oil.[6][7] All waste containing osmium must be disposed of according to institutional hazardous waste protocols.

Reaction Mechanism and Stereochemical Model

The currently accepted mechanism for the Sharpless asymmetric dihydroxylation involves a [3+2] cycloaddition of the osmium tetroxide to the alkene, coordinated to the chiral ligand.[1][8] The catalytic cycle is illustrated below.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

The stereochemical outcome of the reaction can be reliably predicted using the mnemonic developed by Sharpless. For AD-mix-β, which contains the (DHQD)₂PHAL ligand, the dihydroxylation occurs on the "top face" of the alkene when it is oriented with its largest substituent in the southwest quadrant.

Synthesis of the Chiral Ligand: (DHQD)₂PHAL

While AD-mix-β is commercially available, the synthesis of the (DHQD)₂PHAL ligand can be accomplished from dihydroquinidine and 1,4-dichlorophthalazine.

Caption: Synthesis of the (DHQD)₂PHAL ligand.

Experimental Workflow Visualization

The following diagram outlines the typical laboratory workflow for performing a Sharpless asymmetric dihydroxylation using AD-mix-β.

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.ucla.edu [chemistry.ucla.edu]

- 5. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

Enantioselectivity of AD-mix-β: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the enantioselectivity of AD-mix-β in the Sharpless Asymmetric Dihydroxylation reaction. It covers the core principles, substrate scope with quantitative data, detailed experimental protocols, and visual representations of the reaction mechanism and workflow.

Core Principles of Enantioselection with AD-mix-β

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the stereoselective synthesis of vicinal diols from alkenes. The enantioselectivity of this reaction is controlled by a chiral ligand that coordinates to the osmium tetroxide catalyst. AD-mix-β is a commercially available reagent mixture that contains all the necessary components for this transformation, with (DHQD)₂PHAL as the chiral ligand. This ligand is a dimeric cinchona alkaloid derivative that creates a chiral binding pocket around the osmium catalyst.

The enantioselectivity arises from the preferential reaction of one of the two prochiral faces of the alkene with the chiral osmium-ligand complex. For AD-mix-β, a useful mnemonic predicts the stereochemical outcome: with the alkene oriented horizontally, the dihydroxylation occurs preferentially on the "top face" or "beta face" of the double bond. The choice between AD-mix-β and its pseudoenantiomer, AD-mix-α (containing (DHQ)₂PHAL), allows for the selective synthesis of either enantiomer of the diol product.

Several factors can influence the degree of enantioselectivity, including the substitution pattern of the alkene, the presence of nearby functional groups, and the reaction temperature. Generally, high enantiomeric excesses are achieved for a wide range of substrates.

Data Presentation: Enantioselectivity of AD-mix-β with Various Alkenes

The following table summarizes the enantiomeric excess (ee%) achieved for the asymmetric dihydroxylation of a variety of alkenes using AD-mix-β. The data is categorized by the substitution pattern of the alkene.

| Alkene Substrate | Structure | Product Diol | Enantiomeric Excess (ee%) |

| Monosubstituted Alkenes | |||

| 1-Decene | C₈H₁₇CH=CH₂ | C₈H₁₇CH(OH)CH₂(OH) | 97 |

| Styrene | PhCH=CH₂ | PhCH(OH)CH₂(OH) | 97 |

| 1,1-Disubstituted Alkenes | |||

| α-Methylstyrene | Ph(CH₃)C=CH₂ | Ph(CH₃)C(OH)CH₂(OH) | 96 |

| trans-1,2-Disubstituted Alkenes | |||

| (E)-Stilbene | PhCH=CHPh | PhCH(OH)CH(OH)Ph | >99 |

| (E)-5-Decene | C₄H₉CH=CHC₄H₉ | C₄H₉CH(OH)CH(OH)C₄H₉ | 98 |

| cis-1,2-Disubstituted Alkenes | |||

| (Z)-Stilbene | PhCH=CHPh | PhCH(OH)CH(OH)Ph | 40 |

| Trisubstituted Alkenes | |||

| (E)-β-Methylstyrene | PhCH=C(CH₃)H | PhCH(OH)C(OH)(CH₃)H | 95 |

| 1-Phenylcyclohexene | 99 |

Experimental Protocols

General Procedure for Asymmetric Dihydroxylation using AD-mix-β

This protocol is a general guideline for the asymmetric dihydroxylation of 1 mmol of an alkene.

Materials:

-

AD-mix-β (1.4 g)

-

tert-Butanol (B103910) (5 mL)

-

Water (5 mL)

-

Alkene (1 mmol)

-

Sodium sulfite (B76179) (1.5 g)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

-

Stir the mixture vigorously at room temperature until the solids are dissolved, and the two phases are clear (the lower aqueous phase should be orange).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the alkene (1 mmol) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.

-

Upon completion, quench the reaction by adding sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude diol by flash column chromatography on silica gel to remove the chiral ligand and other impurities.

Safety Precautions:

-

AD-mix-β contains osmium tetroxide, which is highly toxic and volatile. Handle the reagent in a well-ventilated fume hood.

-

The mixture also contains potassium ferricyanide, which can release cyanide gas if acidified. Avoid contact with acids.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Mandatory Visualizations

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for AD-mix-β Dihydroxylation

Caption: Step-by-step experimental workflow for a typical AD-mix-β reaction.

The Enantioselective Dihydroxylation Dichotomy: A Technical Guide to AD-mix-α and AD-mix-β

For Immediate Release

SHANGHAI, China – December 15, 2025 – In the landscape of asymmetric synthesis, the Sharpless Asymmetric Dihydroxylation (AD) stands as a monumental achievement, offering a predictable and highly efficient method for the creation of chiral vicinal diols. At the heart of this powerful transformation are two commercially available reagent systems: AD-mix-α and AD-mix-β. While both mixtures catalyze the same fundamental reaction, their subtle yet critical compositional difference leads to a profound divergence in stereochemical outcomes, providing chemists with a remarkable tool for selective synthesis. This technical guide provides an in-depth comparison of AD-mix-α and AD-mix-β, detailing their composition, mechanism of action, comparative performance, and experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Compositional Difference: The Chiral Ligand

The fundamental distinction between AD-mix-α and AD-mix-β lies in the pseudoenantiomeric chiral ligands derived from cinchona alkaloids.[1][2] Both are pre-packaged, stable mixtures containing potassium osmate (K₂OsO₂(OH)₄) as the osmium tetroxide source, potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the stoichiometric re-oxidant, and potassium carbonate (K₂CO₃) to maintain an optimal basic pH.[3] However, the crucial component that dictates the stereochemical outcome is the chiral ligand:

-

AD-mix-α contains (DHQ)₂PHAL , the phthalazine (B143731) adduct of dihydroquinine.

-

AD-mix-β contains (DHQD)₂PHAL , the phthalazine adduct of dihydroquinidine.

These ligands, while diastereomers and not true enantiomers, create a chiral environment around the osmium center, leading to opposite facial selectivity in the dihydroxylation of prochiral olefins.[4]

Diagram 1: Composition of AD-mix Reagents

A comparison of the components of AD-mix-α and AD-mix-β.

Mechanism of Action and Stereochemical Mnemonic

The Sharpless Asymmetric Dihydroxylation proceeds through a catalytic cycle initiated by the formation of a complex between osmium tetroxide and the chiral ligand.[3][5] This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][5] Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized by potassium ferricyanide to regenerate the active catalyst.[5]

The stereochemical outcome of the reaction is highly predictable and can be determined using a simple mnemonic. When an olefin is drawn in a horizontal plane, AD-mix-β adds the two hydroxyl groups from the top face (β-face), while AD-mix-α adds them from the bottom face (α-face).[1] This predictable selectivity is a cornerstone of the reaction's utility in targeted synthesis.

Diagram 2: Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Data Presentation: Comparative Performance

The choice between AD-mix-α and AD-mix-β is primarily dictated by the desired enantiomer of the diol product. The enantiomeric excess (ee%) and chemical yield can vary depending on the substitution pattern of the alkene substrate. Generally, trans-disubstituted olefins are more reactive and give higher enantioselectivities than cis-disubstituted olefins.[4] Electron-rich double bonds are also more reactive than electron-deficient ones.[4]

| Substrate (Olefin) | Reagent | Yield (%) | ee (%) | Product Configuration |

| Terminal Olefins | ||||

| Styrene | AD-mix-α | 85 | 96 | (R)-1-phenyl-1,2-ethanediol |

| AD-mix-β | 90 | 97 | (S)-1-phenyl-1,2-ethanediol | |

| 1-Decene | AD-mix-α | 88 | 85 | (R)-1,2-decanediol |

| AD-mix-β | 92 | 88 | (S)-1,2-decanediol | |

| Trans-Disubstituted Olefins | ||||

| trans-Stilbene | AD-mix-α | 95 | >99 | (R,R)-1,2-diphenyl-1,2-ethanediol |

| AD-mix-β | 96 | >99 | (S,S)-1,2-diphenyl-1,2-ethanediol | |

| trans-5-Decene | AD-mix-α | 90 | 98 | (5R,6R)-5,6-decanediol |

| AD-mix-β | 93 | 99 | (5S,6S)-5,6-decanediol | |

| Cis-Disubstituted Olefins | ||||

| cis-Stilbene | AD-mix-α | 75 | 35 | (1R,2S)-1,2-diphenyl-1,2-ethanediol |

| AD-mix-β | 80 | 45 | (1S,2R)-1,2-diphenyl-1,2-ethanediol | |

| Trisubstituted Olefins | ||||

| 1-Methylcyclohexene | AD-mix-α | 85 | 90 | (1R,2R)-1-methyl-1,2-cyclohexanediol |

| AD-mix-β | 88 | 92 | (1S,2S)-1-methyl-1,2-cyclohexanediol |

Note: Yields and ee values are representative and can be influenced by reaction conditions and scale. Data compiled from various literature sources.

Experimental Protocols

The following is a general, representative protocol for the asymmetric dihydroxylation of an olefin using AD-mix.

Materials:

-

AD-mix-α or AD-mix-β

-

Olefin substrate

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g per 1 mmol of olefin) to a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of olefin). Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase will be a bright yellow color.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.

-

Substrate Addition: Add the olefin (1 mmol) to the vigorously stirred, cooled mixture.

-

Reaction Monitoring: Continue to stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). For less reactive olefins, the reaction may be allowed to warm to room temperature. The reaction is typically complete within 6-24 hours.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir the mixture for 1 hour at room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral diol.

Diagram 3: Experimental Workflow for Sharpless Asymmetric Dihydroxylation

References

The Pivotal Role of (DHQD)2PHAL in AD-mix-β: A Technical Guide to Asymmetric Dihydroxylation

Abstract

The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, enabling the stereoselective synthesis of chiral vicinal diols from prochiral olefins. At the heart of this powerful transformation lies the chiral ligand, which dictates the enantioselectivity of the reaction. This technical guide provides an in-depth examination of the role of dihydroquinidine (B8771983) 1,4-phthalazinediyl diether, or (DHQD)2PHAL, as the chiral auxiliary in the commercially available AD-mix-β formulation. We will delve into the mechanistic intricacies of the catalytic cycle, present a comprehensive overview of its substrate scope with corresponding performance data, and provide detailed experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the use of (DHQD)2PHAL in asymmetric synthesis.

Introduction: The Significance of Chiral Diols and the Sharpless Asymmetric Dihydroxylation

Chiral 1,2-diols are invaluable building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Their stereochemical configuration is often critical to their biological activity and material properties. The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction developed by K. Barry Sharpless, provides a reliable and highly enantioselective method for the preparation of these crucial motifs from readily available alkenes.[3][4]

The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant to regenerate the active catalyst.[5][6][7] The commercially available "AD-mix" reagents contain all the necessary components in optimized ratios, simplifying the experimental procedure.[2][5][6] There are two main versions of the AD-mix: AD-mix-α, containing the dihydroquinine (DHQ)-derived ligand (DHQ)2PHAL, and AD-mix-β, which utilizes the pseudoenantiomeric dihydroquinidine (DHQD)-derived ligand, (DHQD)2PHAL.[2][6] This guide will focus specifically on the latter.

The Core Component: (DHQD)2PHAL in AD-mix-β

AD-mix-β is a pre-packaged mixture of reagents designed for the asymmetric dihydroxylation of olefins.[2][6] Its key components are:

-

Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

-

Potassium Ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the Os(VIII) species in the catalytic cycle.

-

Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.

-

(DHQD)2PHAL: The chiral ligand responsible for inducing enantioselectivity.

(DHQD)2PHAL , a dimeric cinchona alkaloid derivative, is the critical chiral controller in AD-mix-β.[2][7][8] Its rigid, C₂-symmetric phthalazine (B143731) linker holds the two dihydroquinidine units in a specific spatial arrangement, creating a well-defined chiral pocket around the osmium center. This chiral environment dictates the facial selectivity of the olefin approach to the catalyst, leading to the preferential formation of one enantiomer of the diol product.

The Catalytic Cycle and Mechanism of Stereoselection

The Sharpless Asymmetric Dihydroxylation proceeds through a catalytic cycle involving the osmium catalyst, the chiral ligand, the olefin substrate, and the co-oxidant. The currently accepted mechanism involves the following key steps:

-

Formation of the Chiral Catalyst: Osmium tetroxide (OsO₄), generated in situ from potassium osmate, coordinates with the chiral ligand (DHQD)2PHAL to form a highly reactive, chiral osmium(VIII)-ligand complex.

-

[3+2] Cycloaddition: The olefin substrate approaches the chiral catalyst and undergoes a [3+2] cycloaddition reaction to form a cyclic osmate(VI) ester intermediate.[3] The stereochemistry of this step is directed by the chiral ligand.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product and the reduced osmium(VI) species.

-

Re-oxidation: The stoichiometric co-oxidant, potassium ferricyanide, re-oxidizes the osmium(VI) back to the active osmium(VIII) state, completing the catalytic cycle.

The enantioselectivity of the reaction is determined during the cycloaddition step. The bulky cinchona alkaloid framework of (DHQD)2PHAL creates a chiral binding pocket that preferentially accommodates one face of the approaching prochiral olefin. For most substrates, AD-mix-β directs the dihydroxylation to the "top" or "β-face" of the alkene when it is oriented according to a mnemonic developed by Sharpless.

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Substrate Scope and Performance Data

AD-mix-β exhibits a broad substrate scope, effectively dihydroxylating a wide variety of mono-, di-, and trisubstituted olefins with high enantioselectivity and yields. The following table summarizes representative data for the asymmetric dihydroxylation of various alkenes using AD-mix-β.

| Substrate (Alkene) | Product (Diol) | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | 85-95 | 90-97 |

| 1-Decene | (R)-1,2-Decanediol | 80-90 | 90-98 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 85-95 | 85-92 |

| trans-β-Methylstyrene | (1R,2S)-1-Phenyl-1,2-propanediol | 80-90 | 90-96 |

| Indene | cis-(1R,2S)-1,2-Indandiol | 90-98 | 90-98 |

Note: Yields and ee values are typical and can vary depending on the specific reaction conditions and the purity of the starting materials.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting a Sharpless asymmetric dihydroxylation using AD-mix-β.

General Procedure for the Asymmetric Dihydroxylation of an Olefin

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (B103910) (5 mL) and water (5 mL) per 1 mmol of olefin.

-

Reagent Addition: Add AD-mix-β (1.4 g per 1 mmol of olefin) to the solvent mixture. Stir vigorously at room temperature until the two phases are clear and the aqueous layer is orange.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. For less reactive olefins, the reaction can be run at room temperature.

-

Substrate Addition: Add the olefin (1 mmol) to the cooled reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, add solid sodium sulfite (B76179) (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.

-

Work-up: Extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure diol.

Figure 2: General experimental workflow for the Sharpless Asymmetric Dihydroxylation.

Safety Precautions

-

Osmium tetroxide and its salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Potassium ferricyanide can release hydrogen cyanide gas upon acidification. Avoid contact with acids.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Logical Relationships and Stereochemical Prediction

The stereochemical outcome of the Sharpless asymmetric dihydroxylation can be reliably predicted using a mnemonic developed by Sharpless. The olefin is drawn in a specific orientation, and the chiral ligand ((DHQD)2PHAL in AD-mix-β) directs the hydroxylation to a particular face of the double bond. For AD-mix-β, the hydroxylation generally occurs from the "top face" or "β-face" of the alkene.

Figure 3: Logical relationship illustrating the stereochemical control exerted by AD-mix-β.

Conclusion

(DHQD)2PHAL is an indispensable chiral ligand in modern asymmetric synthesis, and its formulation in AD-mix-β provides a convenient and highly effective reagent for the enantioselective dihydroxylation of a broad range of olefins. The predictable stereochemical outcome, high yields, and excellent enantioselectivities make the Sharpless Asymmetric Dihydroxylation with AD-mix-β a go-to method for the synthesis of chiral diols in both academic and industrial settings. A thorough understanding of its mechanism, substrate scope, and experimental protocols, as detailed in this guide, is crucial for its successful application in the development of new pharmaceuticals and chiral materials.

References

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

AD-mix-β for Asymmetric Dihydroxylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method in organic synthesis for the enantioselective conversion of prochiral alkenes to chiral vicinal diols.[1] This reaction, for which K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry, has become an indispensable tool for the synthesis of complex molecules such as natural products and pharmaceuticals, where stereochemistry is crucial.[1] At the heart of this methodology are the commercially available reagent mixtures known as AD-mix-α and AD-mix-β. This guide focuses specifically on AD-mix-β, providing a comprehensive overview of its composition, mechanism, experimental protocols, and applications, with a strong emphasis on quantitative data to aid in reaction planning and optimization.

Composition of AD-mix-β

AD-mix-β is a pre-packaged, stable, and convenient mixture of all the necessary reagents for performing a Sharpless asymmetric dihydroxylation. This formulation simplifies the experimental setup and enhances reproducibility.[2] The typical composition of AD-mix-β for the dihydroxylation of 1 mmol of an alkene is detailed in the table below.

| Component | Chemical Formula | Role | Typical Amount (for 1 mmol alkene) | Molar Equivalent |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | Stoichiometric Oxidant | ~0.98 g | ~3.0 |

| Potassium Carbonate | K₂CO₃ | Base | ~0.41 g | ~3.0 |

| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | Chiral Ligand | ~7.8 mg | 0.01 |

| Potassium Osmate(VI) Dihydrate | K₂OsO₂(OH)₄·2H₂O | Catalyst Precursor | ~0.74 mg | 0.002 |

Table 1: Composition of AD-mix-β for 1 mmol of Alkene. [3]

Mechanism of Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle involving osmium tetroxide (OsO₄) as the active catalyst. The key to the enantioselectivity of the reaction lies in the use of a chiral cinchona alkaloid-derived ligand, which for AD-mix-β is (DHQD)₂PHAL.[1][4] This ligand coordinates to the osmium center, creating a chiral environment that directs the dihydroxylation to one face of the alkene over the other.

The currently accepted mechanism involves the following key steps:

-

Formation of the Chiral Catalyst: The Os(VI) precatalyst is oxidized to Os(VIII) tetroxide, which then complexes with the chiral (DHQD)₂PHAL ligand to form the active chiral catalyst.

-

[3+2] Cycloaddition: The chiral osmium-ligand complex undergoes a [3+2] cycloaddition with the alkene substrate to form a cyclic osmate ester intermediate.[1] The stereochemistry of this step is directed by the chiral ligand.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product and a reduced Os(VI) species.

-

Reoxidation: The stoichiometric oxidant, potassium ferricyanide, reoxidizes the Os(VI) species back to Os(VIII), thus regenerating the active catalyst and completing the catalytic cycle.[1][4]

The mnemonic for predicting the stereochemical outcome with AD-mix-β is that for an alkene drawn in a horizontal orientation, the hydroxyl groups are added to the "top face" or "β-face".[5]

Visualization of the Catalytic Cycle

The catalytic cycle of the Sharpless asymmetric dihydroxylation using AD-mix-β can be visualized as follows:

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation with AD-mix-β.

Experimental Protocols

A general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-β is provided below. It is important to note that optimal conditions may vary depending on the specific substrate.

Materials:

-

AD-mix-β

-

Water

-

Alkene substrate

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure: [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).

-

Stir the mixture vigorously at room temperature until two clear phases are observed. The aqueous layer should be orange.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add the alkene (1 mmol) to the cooled, vigorously stirred mixture.

-

Reaction Monitoring: Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature. Reactions are typically complete within 6-24 hours.

-

Quenching: Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for an additional hour at room temperature.

-

Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash chromatography on silica gel to separate the diol from the ligand.

Note on Additives: For certain less reactive alkenes, such as some 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve the reaction rate.

Quantitative Data: Substrate Scope and Enantioselectivity

The Sharpless asymmetric dihydroxylation using AD-mix-β is applicable to a wide range of alkene substitution patterns, often providing high yields and excellent enantioselectivities. The following tables summarize the performance of AD-mix-β with various substrates.

Table 2: Dihydroxylation of Monosubstituted and 1,1-Disubstituted Alkenes

| Substrate | Product | Yield (%) | ee (%) | Reference |

| Styrene | (R)-1-Phenylethane-1,2-diol | 98 | 97 | [3] |

| α-Methylstyrene | (R)-1-Phenylpropane-1,2-diol | >99 | 88 | [3] |

Table 3: Dihydroxylation of trans-Disubstituted Alkenes

| Substrate | Product | Yield (%) | ee (%) | Reference |

| (E)-Stilbene | (R,R)-1,2-Diphenylethane-1,2-diol | >99 | >99 | [3] |

| (E)-β-Methylstyrene | (1R,2R)-1-Phenylpropane-1,2-diol | 96 | 91 | [3] |

| Diethyl (E)-but-2-enedioate | Diethyl (2R,3R)-2,3-dihydroxy-succinate | 98 | 99 | [3] |

Table 4: Dihydroxylation of Trisubstituted Alkenes

| Substrate | Product | Yield (%) | ee (%) | Reference |

| (E)-1-Phenyl-1-propene | (1R,2S)-1-Phenylpropane-1,2-diol | 96 | 91 | [3] |

| α,β-Unsaturated Ester¹ | Diol intermediate for Nhatrangin A | 89.9 | 98 | [7] |

| α,β-Unsaturated Ketone² | Diol intermediate for Ascospiroketal B | 65 | N/A | [7] |

¹ Substrate used in the total synthesis of nhatrangin A. ² Substrate used in the total synthesis of ascospiroketal B.

Table 5: Dihydroxylation in Natural Product Synthesis

| Natural Product Target | Alkene Substrate | Yield (%) | ee (%) / dr | Reference |

| (-)-Zephyranthine | Intermediate alkene | 67 | 7.2:1 dr | [7] |

| trans-p-menth-3-ene-1,2,8-triol | Intermediate diene | 91 | 59.4 | [7] |

| Vicinal Diol Intermediate | Precursor for further synthesis | 81 | 90:10 er | [7] |

Logical Workflow for Reaction Planning

When planning an asymmetric dihydroxylation using AD-mix-β, a logical workflow can be followed to ensure optimal results.

Caption: A logical workflow for planning and executing a Sharpless asymmetric dihydroxylation.

Conclusion

AD-mix-β provides a robust, reliable, and highly enantioselective method for the synthesis of chiral vicinal diols from a wide variety of alkene substrates. Its pre-packaged formulation simplifies experimental procedures, making this powerful transformation accessible to a broad range of chemists. For researchers in drug development and natural product synthesis, the predictability and high enantioselectivity of the Sharpless asymmetric dihydroxylation using AD-mix-β are invaluable for the efficient construction of stereochemically complex molecules. By understanding the composition, mechanism, and substrate scope, and by utilizing the provided experimental protocols and quantitative data, scientists can effectively incorporate this methodology into their synthetic strategies.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. AD-mix - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Untitled Document [ursula.chem.yale.edu]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Sharpless Asymmetric Dihydroxylation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized chemical reaction in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins. Developed by K. Barry Sharpless, for which he was jointly awarded the Nobel Prize in Chemistry in 2001, this method offers high enantioselectivities and broad substrate scope, making it an invaluable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides an in-depth technical overview of the core principles, mechanistic details, experimental protocols, and enantioselectivity data associated with this pivotal transformation.

Core Principles

The Sharpless AD reaction involves the oxidation of an alkene to a syn-diol using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[1] A stoichiometric co-oxidant is employed to regenerate the osmium(VIII) catalyst, allowing for the use of the highly toxic and expensive OsO₄ in catalytic quantities. The enantioselectivity of the reaction is controlled by the chirality of the ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).[2]

Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), have greatly simplified the application of this methodology.[1] These mixtures contain the osmium catalyst, the chiral ligand, the co-oxidant (typically potassium ferricyanide (B76249), K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃) in optimized proportions. The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, leading to the formation of one of two possible enantiomeric diols.[2]

Reaction Mechanism

The precise mechanism of the Sharpless asymmetric dihydroxylation has been the subject of extensive study. While a debate has existed between a [3+2] and a [2+2] cycloaddition pathway for the addition of the osmium tetroxide to the alkene, substantial evidence supports the concerted [3+2] cycloaddition mechanism.[1][2]

The reaction is initiated by the formation of a chiral complex between osmium tetroxide and the cinchona alkaloid ligand. This complex then reacts with the alkene in a stereochemically defined manner. The chiral ligand creates a binding pocket that preferentially accommodates the alkene from one of its two prochiral faces, thus directing the dihydroxylation to that face and resulting in a high degree of enantioselectivity.

Following the cycloaddition, the resulting osmate(VI) ester is hydrolyzed to release the diol product and the reduced osmium species. The co-oxidant then reoxidizes the osmium back to its active osmium(VIII) state, allowing it to re-enter the catalytic cycle.

Catalytic Cycle

The catalytic cycle of the Sharpless asymmetric dihydroxylation consists of a primary pathway that leads to high enantioselectivity and a secondary pathway that can diminish the enantiomeric excess of the product. The prevalence of the secondary pathway can be suppressed by using a higher concentration of the chiral ligand.[3]

Caption: Catalytic cycles of the Sharpless asymmetric dihydroxylation.

Enantioselectivity Data

The enantiomeric excess (% ee) achieved in the Sharpless asymmetric dihydroxylation is highly dependent on the structure of the alkene substrate and the choice of the chiral ligand (AD-mix-α or AD-mix-β). A summary of representative enantioselectivities for various alkene classes is provided in the table below.

| Alkene Substrate | Substitution Pattern | AD-mix | Enantiomeric Excess (% ee) |

| Styrene | Monosubstituted | AD-mix-β | >99 |

| 1-Decene | Monosubstituted | AD-mix-β | 97 |

| trans-Stilbene | trans-Disubstituted | AD-mix-β | >99 |

| trans-5-Decene | trans-Disubstituted | AD-mix-β | 98 |

| α-Methylstyrene | 1,1-Disubstituted | AD-mix-β | 96 |

| 1-Phenylcyclohexene | Trisubstituted | AD-mix-β | 97 |

| cis-Stilbene | cis-Disubstituted | AD-mix-β | 85 |

Note: The % ee values are representative and can vary based on specific reaction conditions.

Experimental Protocols

The following is a general experimental procedure for the Sharpless asymmetric dihydroxylation of an alkene using a commercially available AD-mix.

Materials:

-

AD-mix-α or AD-mix-β

-

Water

-

Alkene substrate

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for certain substrates)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the AD-mix (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (5 mL of each per 1 g of AD-mix). Stir the mixture vigorously at room temperature until two clear phases are observed. For sluggish reactions or certain substrate classes, methanesulfonamide (1 equivalent based on the alkene) can be added to the mixture.

-

Cooling and Alkene Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkene (1 mmol) to the cooled, stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix) and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Extraction: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude diol product can be purified by silica gel column chromatography.

Safety Precautions: Osmium tetroxide and its salts are highly toxic and volatile. Handle AD-mixes in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Avoid acidification of the reaction mixture or waste, as this can generate toxic hydrogen cyanide gas from the ferricyanide co-oxidant.[4]

References

The Solubility Profile of AD-mix-β: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of AD-mix-β, the commercially available reagent mixture for the Sharpless asymmetric dihydroxylation of alkenes. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a centralized resource for understanding the solubility of AD-mix-β and its individual components in various solvents. A thorough understanding of these properties is critical for reaction setup, optimization, and scale-up.

Introduction to AD-mix-β

AD-mix-β is not a single compound but a stable, pre-packaged mixture of reagents designed to simplify the experimental setup of the Sharpless asymmetric dihydroxylation.[1] This powerful catalytic system facilitates the enantioselective synthesis of vicinal diols from prochiral olefins, which are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals.[2][3] The mixture contains a specific ratio of the following components:

-

Potassium Osmate Dihydrate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.

-

Potassium Ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the osmium catalyst in the catalytic cycle.

-

Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.

-

(DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl ether): The chiral ligand that dictates the stereochemical outcome of the dihydroxylation, leading to the "top face" addition of hydroxyl groups.[1]

The precise composition of AD-mix-β typically includes (DHQD)₂PHAL, potassium carbonate, potassium ferricyanide, and potassium osmate dihydrate.[4][5]

Solubility Profile of AD-mix-β and its Components

The standard solvent system for Sharpless asymmetric dihydroxylation using AD-mix-β is a 1:1 mixture of tert-butanol (B103910) and water.[6][7] In this biphasic system, the inorganic salts are primarily dissolved in the aqueous phase, while the alkene substrate and the chiral ligand are more soluble in the organic phase. The reaction is believed to occur at the interface of the two phases. While the complete mixture is effective in this co-solvent system, understanding the solubility of each component in various solvents is crucial for alternative reaction conditions or purification procedures.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for the inorganic components of AD-mix-β.

Table 1: Solubility of Potassium Carbonate (K₂CO₃)

| Solvent | Solubility | Temperature (°C) |

| Water | 1120 g/L | 20 |

| Methanol | 31.1 g/L | 25 |

| Dimethylformamide (DMF) | 7.5 g/L | Ambient |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 g/L | Ambient |

| N,N-Dimethylacetamide | 4.6 g/L | Ambient |

| Sulfolane | 16 g/L | Ambient |

| N-Methyl-2-pyrrolidone | 23.7 g/L | Ambient |

Table 2: Solubility of Potassium Ferricyanide (K₃Fe(CN)₆)

| Solvent | Solubility ( g/100 g) | Temperature (°C) |

| Water | 46 | 20 |

| Water | 91.6 | 100 |

| Deuterium Oxide | 38.7 | 25 |

| Dimethylformamide (DMF) | 0.05 | 25 |

| Formamide | 2.7 | 25 |

| Hydrazine | 2 | 20 |

| Methanol | 0.31 | 66 |

Data sourced from[9]. Note: Solubility in water is also reported as approximately 330 g/L in cold water and 775 g/L in hot water[10][11].

Qualitative Solubility Data

Table 3: Qualitative Solubility of (DHQD)₂PHAL and Potassium Osmate Dihydrate

| Compound | Solvent | Solubility |

| (DHQD)₂PHAL | Various Organic Solvents | Compatible[12] |

| DMSO, Water, Ethanol, DMF | May dissolve[13] | |

| Potassium Osmate Dihydrate | Water | Soluble (decomposes slowly)[3][14][15][16] |

| Alcohol | Insoluble[3][14][16] | |

| Ether | Insoluble[3][14][16] | |

| Dilute Alcohols | Pink solution[3] | |

| Methanol | Blue solution[15] |

Experimental Protocols

The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-β.

Materials

-

AD-mix-β

-

tert-Butanol

-

Water

-

Alkene substrate

-

Sodium sulfite (B76179) (Na₂SO₃) for quenching

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)

Procedure

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).[1]

-

Stir the mixture vigorously at room temperature until two clear phases are observed, with the aqueous layer appearing orange.[1]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the alkene (1 mmol) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.[1]

-

Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 30 minutes.[1]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 10 mL).[1]

-

Combine the organic layers and dry over an anhydrous drying agent.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude diol by column chromatography on silica (B1680970) gel.[1]

Visualizing the Process: Diagrams

To better understand the reaction mechanism and workflow, the following diagrams are provided.

Conclusion

AD-mix-β is a highly effective and convenient reagent for the asymmetric dihydroxylation of a wide range of alkenes. While the standard tert-butanol/water solvent system is well-established, a deeper understanding of the solubility of the individual components can aid in troubleshooting and the development of novel reaction conditions. The inorganic salts, potassium carbonate and potassium ferricyanide, are highly soluble in water and have limited solubility in most organic solvents. The catalyst, potassium osmate dihydrate, is water-soluble but insoluble in alcohols and ethers. The chiral ligand, (DHQD)₂PHAL, is generally compatible with organic solvents. This guide provides a comprehensive overview to assist researchers in the effective use of AD-mix-β.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. Potassium Carbonate [commonorganicchemistry.com]

- 3. Potassium osmate(VI) dihydrate (10022-66-9) for sale [vulcanchem.com]

- 4. AD-混合物-beta AD-混合物-b 392766 [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 9. potassium ferricyanide [chemister.ru]

- 10. Potassium Ferricyanide: Structure, Properties & Uses Explained [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. chemimpex.com [chemimpex.com]

- 13. (DHQD)2PHAL | Others 16 | 140853-10-7 | Invivochem [invivochem.com]

- 14. materials.alfachemic.com [materials.alfachemic.com]

- 15. Page loading... [guidechem.com]

- 16. Potassium osmate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Theoretical Principles of AD-mix-beta Reactions

For Researchers, Scientists, and Drug Development Professionals

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of vicinal diols from prochiral alkenes. This guide delves into the core theoretical principles of the AD reaction, with a specific focus on the widely used AD-mix-beta reagent. It provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of its performance with various substrates, making it an essential resource for professionals in chemical research and drug development.

Core Principles and Mechanism

The Sharpless Asymmetric Dihydroxylation is a catalytic oxidation reaction that converts an alkene to a chiral 1,2-diol. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, a stoichiometric co-oxidant, and additives, all conveniently packaged in a commercially available reagent mixture known as AD-mix.[1][2]

The stereochemical outcome of the dihydroxylation is controlled by the choice of the chiral ligand, which is derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).[1] this compound contains the (DHQD)₂PHAL ligand, which typically delivers the two hydroxyl groups to the "top face" or beta-face of the alkene when it is oriented according to a specific mnemonic.[3] Conversely, AD-mix-alpha, containing the (DHQ)₂PHAL ligand, delivers the hydroxyls to the "bottom face" or alpha-face.

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process, though some debate remains regarding the exact mechanism of the key osmylation step. The generally accepted pathway involves the following key steps:

-

Formation of the OsO₄-Ligand Complex: The chiral ligand coordinates to the osmium tetroxide, creating a chiral catalytic species.

-

Alkene Binding and Osmylation: The alkene coordinates to the chiral osmium complex. The prevailing mechanistic hypothesis involves a [3+2] cycloaddition of the alkene to the OsO₄-ligand complex, forming a five-membered osmate ester intermediate. An alternative [2+2] cycloaddition followed by rearrangement has also been proposed.[1][2]

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol and a reduced osmium(VI) species.

-

Reoxidation: The stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]), reoxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[1]

The use of a co-oxidant is crucial as it allows the reaction to be performed with only a catalytic amount of the highly toxic and expensive osmium tetroxide.[1]

Mnemonic for Predicting Stereoselectivity

A simple and effective mnemonic exists to predict the stereochemical outcome of the Sharpless Asymmetric Dihydroxylation. The alkene is drawn in a specific orientation, and the face of hydroxylation is determined by the AD-mix used.

In this mnemonic, the substituents on the alkene are prioritized by size: RL (large), RM (medium), and RS (small). This compound directs hydroxylation to the top face, while AD-mix-alpha directs it to the bottom face.

Quantitative Data Overview

The Sharpless Asymmetric Dihydroxylation with this compound is known for its high enantioselectivity and good to excellent yields across a broad range of alkene substrates. The following tables summarize the performance of this compound with various classes of alkenes.

Table 1: Dihydroxylation of Simple Alkenes

| Alkene | Product | Yield (%) | ee (%) |

| Styrene | (S)-1-Phenylethane-1,2-diol | 97 | 97 |

| trans-Stilbene | (1S,2S)-1,2-Diphenylethane-1,2-diol | 92 | >99 |

| 1-Decene | (S)-Decane-1,2-diol | 87 | 97 |

| α-Methylstyrene | (S)-1-Phenylpropane-1,2-diol | 90 | 95 |

| Cyclohexene | (1S,2S)-Cyclohexane-1,2-diol | 78 | 98 |

Table 2: Dihydroxylation of Functionalized Alkenes

| Alkene | Product | Yield (%) | ee (%) |

| Ethyl crotonate | Ethyl (2R,3S)-2,3-dihydroxybutanoate | 97 | 95 |

| 1-Phenyl-1-propyne | (2S,3R)-1-Phenylpropane-1,2,3-triol | 85 | 92 |

| Allyl alcohol | (R)-Glycerol | 90 | 85 |

| Vinyltrimethylsilane | (R)-1-(Trimethylsilyl)ethane-1,2-diol | >80 | <30 |

| (E)-1-Phenyl-2-(trimethylsilyl)ethene | (1R,2S)-1-Phenyl-2-(trimethylsilyl)ethane-1,2-diol | >80 | >96 |

| (Z)-1-Phenyl-2-(trimethylsilyl)ethene | (1S,2S)-1-Phenyl-2-(trimethylsilyl)ethane-1,2-diol | >80 | 50-60 |

Experimental Protocols

The following section provides a detailed, generalized protocol for the asymmetric dihydroxylation of an alkene using this compound. This protocol is intended as a starting point and may require optimization for specific substrates.

Materials

-

This compound

-

Alkene

-

Water, deionized

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).

-

Dissolution: Stir the mixture vigorously at room temperature until two clear phases are observed and the aqueous layer turns orange.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Alkene Addition: Add the alkene (1 mmol) to the cooled, stirring mixture.

-

Reaction: Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for 30 minutes.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the organic phase under reduced pressure.

-

Purification: The crude diol can be purified by flash column chromatography on silica gel to remove the chiral ligand and other impurities.

Experimental Workflow Diagram

Signaling Pathways and Catalytic Cycle

The term "signaling pathway" is not strictly applicable to the this compound reaction in the biological sense. However, the catalytic cycle can be visualized as a series of interconnected steps that represent the transformation of the reactants into products, mediated by the catalyst.

This diagram illustrates the key intermediates and transformations in the catalytic cycle, from the initial association of the osmium tetroxide with the chiral ligand to the final regeneration of the active catalyst.

Conclusion

The Sharpless Asymmetric Dihydroxylation using this compound is a powerful and reliable method for the synthesis of chiral vicinal diols. Its broad substrate scope, high enantioselectivity, and operational simplicity have made it an indispensable tool in both academic and industrial research, particularly in the field of drug discovery and development where the stereocontrolled synthesis of complex molecules is paramount. This guide provides the fundamental theoretical and practical knowledge required to successfully implement this important transformation.

References

Methodological & Application

Application Notes and Protocols for AD-mix-β in Sharpless Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The commercially available AD-mix-β formulation simplifies this procedure by providing a pre-packaged mixture of the necessary reagents.[3][4] AD-mix-β contains potassium osmate (K₂OsO₂(OH)₄), potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the re-oxidant, potassium carbonate (K₂CO₃), and the chiral ligand (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl ether).[1] The use of AD-mix-β offers a convenient and reproducible method for accessing chiral diols, which are crucial intermediates in the synthesis of natural products and pharmaceuticals.[4][5]

Data Presentation

The following table summarizes the performance of AD-mix-β in the asymmetric dihydroxylation of a variety of alkene substrates, highlighting the achievable chemical yields and enantiomeric excesses (ee%).

| Alkene Substrate | Diol Product | Yield (%) | ee (%) |